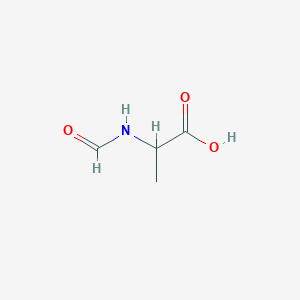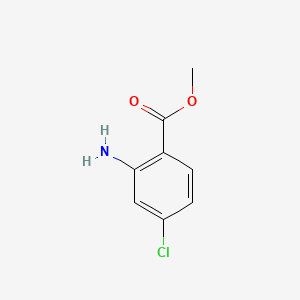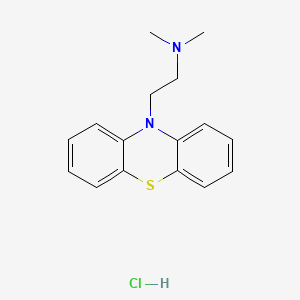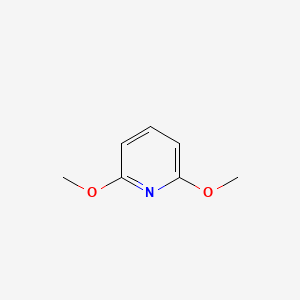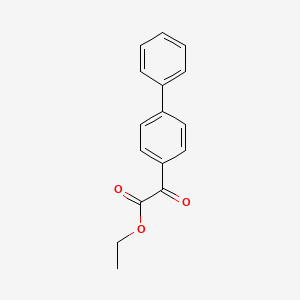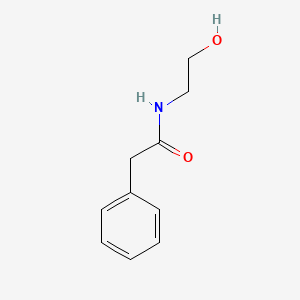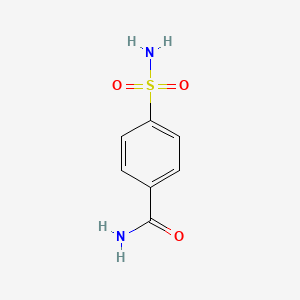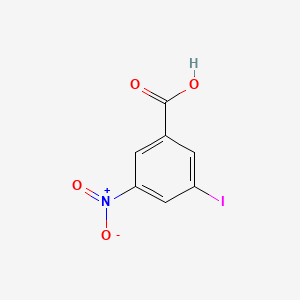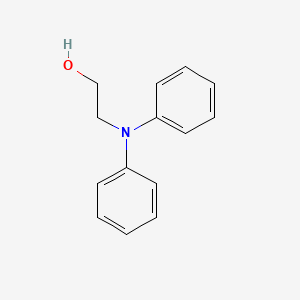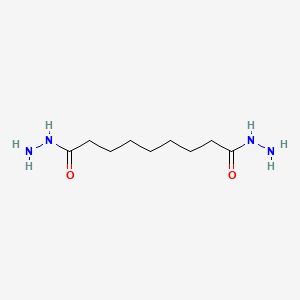
Nonanedihydrazide
描述
Nonanedihydrazide is a chemical compound with the molecular formula C9H20N4O2 . It is also known by other names such as Azelaic Dihydrazide and Nonanedioic acid, dihydrazide .
Molecular Structure Analysis
Nonanedihydrazide has a molecular weight of 216, determined according to the molecular formula (C9H20N4O2) and confirmed by mass spectroscopy . The molecule was investigated by DFT (density functional theory) using the B3LYP functional to evaluate the relationship of corrosion inhibition performance and the molecular structure .Chemical Reactions Analysis
Nonanedihydrazide acts as a mixed inhibitor due to its adsorption on the mild steel surface, exhibiting an inhibition efficiency of more than 97% . The adsorption of Nonanedihydrazide molecules occurred via chemical adsorption following Langmuir’s isotherm model .Physical And Chemical Properties Analysis
Nonanedihydrazide has a density of 1.1±0.1 g/cm3, a boiling point of 512.0±33.0 °C at 760 mmHg, and a flash point of 263.4±25.4 °C . It has 6 H bond acceptors, 6 H bond donors, and 8 freely rotating bonds .科学研究应用
Corrosion Inhibition for Mild Steel
Azelaic dihydrazide has been identified as an effective corrosion inhibitor for mild steel, particularly in acidic environments. Studies using density functional theory (DFT) , Monte Carlo , and molecular dynamics simulations have shown that it can form a protective layer on the iron surface, preventing corrosion . The compound’s adsorption on the metal surface is supported by significant binding energies and charge transfer interactions, which contribute to its inhibitory effect .
Molecular Dynamics and Monte Carlo Simulation Studies
The interaction of Azelaic dihydrazide with iron surfaces has been modeled to understand its corrosion inhibition mechanism. These studies provide insights into the molecular reactivity and the potential of Azelaic dihydrazide to form stable complexes with metal surfaces, which is crucial for developing new corrosion inhibitors .
Synthesis of Novel Compounds
Nonanedihydrazide is utilized in the synthesis of various novel compounds, including heterocycles, peptides, and polymers. Its reactive nature allows it to be a building block for complex molecules, which can have applications across different fields of chemistry and materials science.
Pharmaceutical Applications
In the pharmaceutical industry, Nonanedihydrazide is used in the synthesis of antibiotics and anti-cancer drugs. Its ability to react with other compounds to form stable products makes it valuable for developing new medications.
Green Corrosion Inhibitor Development
Nonanedihydrazide is considered a green corrosion inhibitor due to its environmentally friendly properties. It offers an alternative to traditional corrosion inhibitors, which can be toxic and harmful to the environment .
Understanding Corrosion Inhibition Mechanisms
Theoretical computations, including DFT, have been conducted to fully understand the inhibition mechanism of Nonanedihydrazide. These studies help in establishing a relationship between the molecular structure of the inhibitor and its performance, providing a foundation for designing more efficient corrosion inhibitors .
作用机制
Target of Action
Azelaic dihydrazide, also known as Nonanedihydrazide, primarily targets iron surfaces . It acts as a corrosion inhibitor, forming a protective layer on the iron surface to prevent corrosion . In addition, it has been suggested that Azelaic dihydrazide may have potential interactions with the SARS-CoV-2 Spike Protein .
Mode of Action
The compound interacts with its targets through a process known as adsorption . Density Functional Theory (DFT) calculations, Monte Carlo (MC), and Molecular Dynamics (MD) simulations have been used to model this interaction . The presence of significant binding between the inhibitor and the iron metal is supported by the analysis of the resultant complex .
Biochemical Pathways
It is known that the compound can inhibit the movement of corrosive particles, thus protecting the metallic substrate against a corrosive electrolyte . This suggests that Azelaic dihydrazide may affect pathways related to corrosion processes.
Pharmacokinetics
It is known that azelaic acid, a related compound, is well-tolerated in humans and can be administered topically, orally, and systemically . Approximately 60% of Azelaic acid is eliminated in the urine within 12 hours, and part of it is metabolized by β-oxidation in the mitochondria .
Result of Action
The primary result of Azelaic dihydrazide’s action is the inhibition of corrosion on iron surfaces . It forms a protective layer on the iron surface, preventing the interaction of the iron with corrosive agents . This results in the preservation of the iron surface and an extension of its lifespan.
Action Environment
The action of Azelaic dihydrazide is influenced by environmental factors such as temperature . Studies have shown that the compound has an excellent ability to slow down the movement of corrosive particles at low temperatures, thus enhancing its ability to inhibit corrosion .
属性
IUPAC Name |
nonanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NN)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884029 | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azelaic dihydrazide | |
CAS RN |
4080-95-9 | |
| Record name | Azelaic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelaic dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nonanedihdrazide interact with the mild steel surface to inhibit corrosion in hydrochloric acid?
A1: While the abstract provided doesn't delve into the specific interaction mechanism, the research likely investigates how Nonanedihdrazide, a nonanedioic acid derivative, adsorbs onto the mild steel surface. [] This adsorption creates a protective layer that hinders the corrosive hydrochloric acid from reaching the metal, thus inhibiting the corrosion process. The study likely explores the nature of this adsorption (physisorption or chemisorption) and its effectiveness under various conditions.
Q2: What theoretical methods were employed to complement the experimental findings on Nonanedihdrazide's corrosion inhibition properties?
A2: Although the abstract doesn't specify the exact theoretical methods used, the research likely employs computational chemistry techniques. [] These might include molecular dynamics simulations to understand the interaction between Nonanedihdrazide and the metal surface at a molecular level, or density functional theory (DFT) calculations to investigate the electronic properties of Nonanedihdrazide and its influence on the adsorption process. These theoretical studies help in understanding the experimental observations and in designing more effective corrosion inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



